L-isoascorbic acid

Nonheme-iron absorption Iron bioavailability Food fortification

L‑Isoascorbic acid (CAS 26094‑91‑7) is the C5 epimer of L‑ascorbic acid, retaining only ∼5% antiscorbutic activity while matching its reducing power. Its weaker transition‑metal chelation prevents Fenton‑driven pro‑oxidation in cured meats and beverages, and it boosts nonheme‑iron absorption 1.6‑fold over ascorbic acid. For formulators who need antioxidant performance without vitamin‑C labeling, this stereoisomer delivers cost‑effective, pH‑stable protection. Select the free‑acid form when sodium‑free matrices are required.

Molecular Formula C6H8O6
Molecular Weight 176.124
CAS No. 26094-91-7
Cat. No. B2834446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-isoascorbic acid
CAS26094-91-7
Molecular FormulaC6H8O6
Molecular Weight176.124
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m0/s1
InChIKeyCIWBSHSKHKDKBQ-VHUNDSFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

L-Isoascorbic Acid (Erythorbic Acid) CAS 26094-91-7: Technical Baseline and Industrial Positioning


L-Isoascorbic acid (syn: erythorbic acid, D-araboascorbic acid; CAS 89-65-6 for the D-enantiomer commonly referenced; CAS 26094-91-7 designates the L-enantiomer) is the C5 epimer of L-ascorbic acid [1]. It shares the same empirical formula (C₆H₈O₆) and analogous reductive properties as ascorbic acid but exhibits only approximately 5% of the antiscorbutic (vitamin C) activity [2]. This stereochemical distinction—specifically the inversion of configuration at the C5 chiral center—renders L-isoascorbic acid a potent water-soluble antioxidant approved globally as a food additive (E315) for use in processed meats, beverages, canned fruits, and pharmaceuticals [3]. The compound is characterized by high aqueous solubility (40 g/100 mL) and strong reducing power [4].

Why L-Isoascorbic Acid Cannot Be Interchanged with Ascorbic Acid or Its Sodium Salts: Critical Selection Criteria


The interchangeable use of L-isoascorbic acid, L-ascorbic acid, or sodium erythorbate in industrial formulations is scientifically unsound and may lead to product failure. First, L-isoascorbic acid and L-ascorbic acid exhibit distinct stereochemistry-dependent reactivity profiles: although their fully protonated forms display similar electron-transfer kinetics, their monoanionic species (predominant at physiological and food-relevant pH) differ significantly in oxidative reactivity, with L-isoascorbic acid showing approximately half the antioxidative reactivity of L-ascorbic acid in slightly acidic to neutral media [1]. Second, L-isoascorbic acid demonstrates markedly lower pro-oxidant activity in the presence of transition metals (Fe²⁺, Cu²⁺) due to weaker metal-chelation capacity, a critical advantage in metal-sensitive matrices where ascorbic acid would accelerate Fenton-mediated degradation [2]. Third, the free acid form (L-isoascorbic acid) exhibits different stability behavior compared to its sodium salt (sodium erythorbate): in the presence of Cu²⁺, the sodium salt demonstrates superior stability, whereas in glycine-containing systems, the free acid degrades more rapidly [3]. These three differential axes—pH-dependent intrinsic reactivity, metal-interaction behavior, and salt-versus-acid stability—render simple one-to-one substitution invalid. Selection must be driven by the specific matrix composition, metal content, and pH environment of the target application.

Quantitative Differentiation of L-Isoascorbic Acid: Head-to-Head Evidence Against Ascorbic Acid and Sodium Erythorbate


Iron Absorption Enhancement: L-Isoascorbic Acid Outperforms Ascorbic Acid by 1.6-Fold in Human Clinical Trial

In a human clinical trial measuring stable iron isotope incorporation, L-isoascorbic acid (erythorbic acid) demonstrated significantly greater potency than ascorbic acid in enhancing nonheme-iron absorption from ferrous sulfate-fortified cereal meals [1]. At a molar ratio of 4:1 (erythorbic acid:iron), iron absorption increased to 18.8% compared to 4.1% without enhancer. When directly compared to ascorbic acid at the same 4:1 molar ratio, erythorbic acid was 1.6-fold as potent an enhancer of iron absorption (P = 0.0002) [1].

Nonheme-iron absorption Iron bioavailability Food fortification

Oxidative Color Protection in Polyphenol-Rich Matrices: L-Isoascorbic Acid Superior to Ascorbic Acid in Model Wine System

In a controlled model wine system containing either (+)-catechin or (−)-epicatechin as oxidizable flavanol substrates, L-isoascorbic acid (erythorbic acid) was directly compared to ascorbic acid under accelerated storage conditions [1]. Erythorbic acid was more efficient at minimizing oxidative color development (brown coloration) than ascorbic acid, despite undergoing faster degradation itself [1]. Critically, erythorbic acid was associated with less decay of the accompanying flavanol compound and generated lower levels of xanthylium cation pigments (the major contributors to color development) compared to ascorbic acid [1].

Beverage stabilization Oxidative browning Flavanol preservation

Cost Efficiency: L-Isoascorbic Acid Offers Comparable Antioxidant Performance to Ascorbic Acid at Lower Procurement Cost

Multiple authoritative sources confirm that L-isoascorbic acid provides antioxidant performance comparable to or better than L-ascorbic acid at a significantly lower price point [1][2]. Studies evaluating equimolar mixtures of ascorbic acid derivatives and isoascorbic acid derivatives found them to exhibit essentially the same antioxidant activity as L-ascorbic acid, suggesting their utility as cost-effective alternatives when vitamin C activity is not required [3]. Furthermore, in tea seed oil applications, isoascorbic acid demonstrated better antioxidant effects than ascorbic acid at equal addition concentrations [4].

Food additive economics Antioxidant procurement Cost optimization

Reduced Pro-Oxidant Risk: L-Isoascorbic Acid Exhibits Lower Metal-Catalyzed Oxidation than Ascorbic Acid

In the presence of transition metals such as iron and copper, L-ascorbic acid is known to exhibit pro-oxidant behavior via Fenton-type reactions that generate reactive hydroxyl radicals. L-Isoascorbic acid demonstrates lower pro-oxidant activity than ascorbic acid in these metal-containing environments due to its weaker metal-chelation capacity [1]. This reduced metal-binding affinity minimizes Fenton reaction-mediated oxidation cascades, a critical advantage when stabilizing metal-sensitive biologics such as iron-containing enzymes, copper-binding monoclonal antibodies, or metal-fortified formulations [1].

Metal-catalyzed oxidation Fenton reaction Biopharmaceutical stability

Priority Application Scenarios for L-Isoascorbic Acid Based on Quantified Differentiation


Iron-Fortified Cereals and Nutritional Supplements Requiring Maximal Iron Bioavailability Without Vitamin C Activity

Based on the human clinical evidence demonstrating 1.6-fold greater iron absorption enhancement potency relative to ascorbic acid at a 4:1 molar ratio [1], L-isoascorbic acid is the optimal antioxidant selection for iron-fortification programs where maximizing nonheme-iron bioavailability is the primary objective. This scenario includes iron-fortified breakfast cereals, infant formulas, and micronutrient powders where vitamin C labeling is not required or where ascorbic acid's antiscorbutic activity is unnecessary. The 4.6-fold increase in iron absorption over baseline (from 4.1% to 18.8%) provides a quantifiable nutritional benefit that ascorbic acid cannot match at equivalent molar concentrations.

White Wine, Fruit Juice, and Polyphenol-Rich Beverage Stabilization

In beverage matrices containing oxidizable flavanols (catechins, epicatechins, and related polyphenols), L-isoascorbic acid provides superior protection against oxidative browning and pigment formation compared to ascorbic acid [1]. Despite undergoing faster sacrificial degradation, L-isoascorbic acid more effectively preserves the accompanying flavanol compounds and minimizes the formation of xanthylium cation pigments—the primary chromophores responsible for undesirable brown-yellow discoloration [1]. This makes L-isoascorbic acid the preferred antioxidant for white wines, apple juices, tea-based beverages, and botanical extracts where color stability and polyphenol integrity are critical quality attributes.

Processed Meat and Poultry Products with High Iron/Heme Content

The reduced pro-oxidant activity of L-isoascorbic acid in the presence of transition metals [1], combined with its lower procurement cost compared to ascorbic acid , positions it as the ideal antioxidant for cured and processed meat products. In these high-iron (heme and nonheme) matrices, ascorbic acid's stronger metal-chelation capacity can paradoxically promote Fenton-mediated lipid oxidation and off-flavor development. L-Isoascorbic acid's weaker metal interaction minimizes this pro-oxidant risk while providing equivalent or superior antioxidant protection at a lower cost per unit—a critical advantage in high-volume meat processing operations where antioxidant expense constitutes a significant production cost.

Biopharmaceutical Formulations Containing Metal-Sensitive Biologics

For monoclonal antibodies, therapeutic proteins, and peptide formulations where trace transition metals (from excipients, container-closure systems, or manufacturing equipment) pose oxidative degradation risks, L-isoascorbic acid's lower pro-oxidant activity in metal-containing environments [1] provides a measurable safety margin. This is particularly relevant for iron-containing enzymes, copper-binding antibodies, and mRNA-based therapeutics where Fenton-mediated oxidation can compromise product integrity. The compound's favorable solubility profile and established safety record at optimal concentrations further support its utility in lyophilized and liquid biopharmaceutical formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-isoascorbic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.